Indolizin-8-ylboronic acid
Description
Structure
2D Structure
Properties
Molecular Formula |
C8H8BNO2 |
|---|---|
Molecular Weight |
160.97 g/mol |
IUPAC Name |
indolizin-8-ylboronic acid |
InChI |
InChI=1S/C8H8BNO2/c11-9(12)7-3-1-5-10-6-2-4-8(7)10/h1-6,11-12H |
InChI Key |
JSWPOWWDTFEAPZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CN2C1=CC=C2)(O)O |
Origin of Product |
United States |
Synthetic Methodologies for Indolizin 8 Ylboronic Acid and Its Precursors
Direct Functionalization Approaches for Boron Incorporation
Catalytic C-H Borylation of Indolizine (B1195054) Scaffolds
Iridium-catalyzed C-H borylation has emerged as a powerful tool for the direct introduction of a boronic ester group onto heteroaromatic rings. nih.govbaranlab.org While the C-H borylation of indolizines has not been extensively reported, analogies with related N-heterocycles such as indoles and quinolines provide valuable insights into achieving regioselectivity. nih.govnih.gov The regioselectivity of these reactions is often governed by a combination of steric and electronic factors.
In the case of indolizine, the C1 and C3 positions on the five-membered ring are typically the most electronically favored for electrophilic attack. However, iridium-catalyzed borylations are known to be highly sensitive to steric hindrance, which can be exploited to direct the borylation to less electronically favored but sterically accessible positions. researchgate.net For unsubstituted indolizine, a mixture of products would be expected. To achieve selectivity for the C8 position, the use of a directing group on the indolizine core would likely be necessary. For instance, in the borylation of indoles, a hydrosilyl group on the nitrogen atom can direct the iridium catalyst to the C7 position, which is sterically hindered but adjacent to the directing group. nih.gov A similar strategy could theoretically be applied to indolizine, where a directing group at a suitable position could facilitate borylation at the adjacent C8 position.
Table 1: Representative Examples of Iridium-Catalyzed C-H Borylation of N-Heterocycles
| Entry | Substrate | Catalyst System | Borylation Reagent | Position of Borylation | Yield (%) |
| 1 | Indole (B1671886) | [Ir(cod)Cl]₂ / dtbpy | Pinacolborane | C3 | >95 |
| 2 | N-hydrosilyl-indole | [Ir(cod)OMe]₂ / dtbpy | B₂pin₂ | C7 | 78 |
| 3 | Quinoline | Silica-supported phosphane-iridium | B₂pin₂ | C8 | 85 |
| 4 | 2-Substituted Pyridine | [Ir(cod)Cl]₂ | Pinacolborane | C6 | 60-80 |
Note: This table presents examples on related heterocycles to illustrate the principles of regioselective C-H borylation. Direct C8 borylation of a simple indolizine is not well-documented.
Directed Metalation Strategies Towards Regioselective Boronation
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. baranlab.orgharvard.edu This method involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile, such as a borate (B1201080) ester.
For the indolizine system, studies have shown that a 1-ester group can direct metalation to the C2 and C5 positions, depending on the base and electrophile used. semanticscholar.org Achieving C8-metalation would likely require the strategic placement of a DMG on the pyridine ring of the indolizine. For example, a DMG at the C7 position could potentially direct metalation to the C8 position. The choice of the DMG is critical and must be able to coordinate with the organolithium base to facilitate deprotonation at the adjacent site. The subsequent reaction with a trialkyl borate, such as triisopropyl borate, followed by acidic workup, would yield the desired boronic acid. However, the inherent reactivity of the indolizine nucleus, particularly the five-membered ring, towards strong bases can lead to competing side reactions.
Indirect Synthesis via Functional Group Interconversions
Indirect methods provide an alternative route to Indolizin-8-ylboronic acid, typically starting from a pre-functionalized indolizine precursor. These methods often offer better control over regioselectivity.
Preparation from Halogenated Indolizine Precursors
A common and reliable method for the synthesis of aryl and heteroaryl boronic acids is the reaction of a corresponding halide or triflate with an organometallic reagent, followed by quenching with a borate ester. This approach can be applied to the synthesis of this compound, provided that 8-haloindolizine or 8-triflylindolizine is accessible.
The synthesis of 8-substituted indolizines has been reported, for instance, through the Suzuki-Miyaura cross-coupling of 8-triflyl indolizines. rsc.org The 8-triflylindolizine precursor can be prepared from the corresponding 8-hydroxyindolizine. Once the 8-halo or 8-triflylindolizine is obtained, it can be converted to the boronic acid via several methods:
Halogen-Metal Exchange: Reaction of an 8-bromo or 8-iodoindolizine with a strong base like n-butyllithium at low temperature would generate an 8-lithioindolizine intermediate. This can then be trapped with a trialkyl borate to form the boronate ester, which upon hydrolysis yields the boronic acid.
Miyaura Borylation: A palladium-catalyzed cross-coupling reaction of an 8-haloindolizine or 8-triflylindolizine with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a suitable base and phosphine (B1218219) ligand, is a highly effective method for the direct synthesis of the corresponding boronate ester. researchgate.netnih.gov
Table 2: Palladium-Catalyzed Borylation of Aryl/Heteroaryl Halides and Triflates
| Entry | Substrate | Boron Reagent | Catalyst | Ligand | Base | Yield (%) |
| 1 | 8-Bromoquinoline | B₂pin₂ | Pd(dppf)Cl₂ | dppf | KOAc | 88 |
| 2 | Aryl Triflate | Pinacolborane | PdCl₂(dppf) | dppf | Et₃N | >90 |
| 3 | Aryl Chloride | B₂(OH)₄ | Pd(OAc)₂ | SPhos | K₃PO₄ | 70-95 |
Note: This table provides examples of Miyaura borylation on related systems to demonstrate the general applicability of the method.
Electrochemical Routes for Boronic Acid Formation from Suitable Indolizine Derivatives
Electrochemical synthesis offers a green and often milder alternative to traditional chemical methods. The electrochemical synthesis of arylboronic acids can be achieved through the reduction of an aryl halide at a cathode in the presence of a trialkyl borate. sciencemadness.org This method generates an aryl radical anion which can then react with the borate ester.
For the synthesis of this compound, an 8-haloindolizine precursor would be required. The electrolysis would be carried out in an undivided cell with a sacrificial anode (e.g., magnesium or aluminum) and a suitable cathode. The 8-haloindolizine would be reduced to form a nucleophilic indolizine species in situ, which would then react with the trialkyl borate present in the electrolyte solution. This method avoids the use of highly reactive and sensitive organometallic reagents. While this approach is well-established for a range of aryl halides, its application to the indolizine system is not yet reported and would require optimization of reaction conditions such as solvent, electrolyte, and electrode materials.
Considerations for Regioselectivity and Stereoselectivity in Synthesis
The primary challenge in the synthesis of this compound is achieving the desired regioselectivity. As discussed, the inherent electronic properties of the indolizine ring favor functionalization at the C1 and C3 positions of the pyrrole moiety. Therefore, directing functionalization to the C8 position of the pyridine ring requires overcoming this intrinsic reactivity.
Strategies for achieving C8-regioselectivity include:
Steric Control in C-H Borylation: Utilizing bulky ligands on the iridium catalyst and/or bulky substituents on the indolizine substrate can disfavor reaction at the more accessible C1 and C3 positions, potentially leading to increased selectivity for the less hindered positions on the six-membered ring.
Directing Groups: The placement of a directing group at a position that can effectively chelate to the metal center and direct the reaction to the C8 position is a key strategy for both catalytic C-H borylation and directed metalation.
Pre-functionalization: The synthesis of an 8-substituted indolizine precursor (e.g., 8-haloindolizine) provides an unambiguous route to the desired regioisomer. The challenge then shifts to the regioselective synthesis of this precursor.
Stereoselectivity is not a primary concern in the synthesis of this compound itself, as the target molecule is achiral. However, if the indolizine scaffold contains pre-existing stereocenters, the choice of synthetic method and reaction conditions would be crucial to avoid epimerization or other unwanted stereochemical outcomes.
Site-Selective Functionalization at the C-8 Position of Indolizine
The selective introduction of functional groups at the C-8 position of the indolizine nucleus is a critical step in the synthesis of this compound and its precursors. Various synthetic strategies have been explored to achieve this, with methods ranging from classical cyclization reactions to modern transition-metal-catalyzed C-H activation.
One effective approach involves the cycloaromatization of 2-acetylpyrrole derivatives, which provides a versatile route to indolizines with substituents on the pyridine moiety. This method allows for the formation of 8-oxygenated indolizines, which can then be converted into highly valuable synthetic intermediates such as O-triflates. These triflates serve as excellent precursors for subsequent cross-coupling reactions, enabling the introduction of a variety of functional groups at the C-8 position.
Recent advancements have also highlighted the utility of C-H activation and metalation strategies for the direct functionalization of the indolizine ring. These methods offer a more atom-economical approach by avoiding the need for pre-functionalized substrates. For instance, the use of mixed lithium-magnesium bases has been shown to facilitate the regioselective metalation of indolizines, allowing for the introduction of electrophiles at specific positions. While the primary focus of these studies has often been on other positions, the principles can be extended to target the C-8 position through careful selection of directing groups and reaction conditions.
The following table summarizes key findings from research on the site-selective functionalization of indolizines, which are pertinent to the synthesis of C-8 substituted precursors for this compound.
| Methodology | Precursor | Reagents and Conditions | Product | Yield (%) | Reference |
| Cycloaromatization | 2-Acetylpyrrole derivatives | (1) Tf₂O, pyridine; (2) Suzuki-Miyaura coupling with ArB(OH)₂ | 8-Arylindolizines | 42-88 | |
| Directed Metalation | Ester/cyano-substituted indolizines | TMPMgCl·LiCl or TMP₂Mg·2LiCl, then electrophile | C-5 or C-2 functionalized indolizines | - |
Table 1: Selected Methodologies for Site-Selective Functionalization of Indolizine.
Control of Boron Installation Regiochemistry
The precise control of regiochemistry is paramount in the synthesis of this compound. The electronic properties of the indolizine ring, which is a π-excessive system, generally favor electrophilic substitution at the C-1 and C-3 positions of the pyrrole ring. Therefore, directing the installation of a boron moiety to the C-8 position on the pyridine ring requires specialized strategies that can overcome this inherent reactivity.
Iridium-Catalyzed C-H Borylation:
A promising strategy for the direct and regioselective synthesis of aryl and heteroaryl boronic esters is the iridium-catalyzed C-H borylation reaction. This methodology has been successfully applied to a wide range of heterocyclic compounds, including indoles, which are structurally related to indolizines. The regioselectivity of this reaction is often governed by steric factors, with the borylation occurring at the most accessible C-H bond. In the case of indolizine, the C-8 position is sterically less hindered than the C-5 position, making it a potential target for selective borylation.
The generally accepted mechanism for iridium-catalyzed C-H borylation involves a catalytic cycle with Ir(III) and Ir(V) intermediates. The choice of ligand, typically a bipyridine derivative, and the boron source, such as bis(pinacolato)diboron (B₂pin₂), are crucial for the efficiency and selectivity of the reaction. While direct C-8 borylation of the parent indolizine molecule has not been extensively detailed, studies on substituted indolizines suggest that the electronic and steric nature of existing substituents can be exploited to direct the borylation to the desired position.
Precursor-Based Strategies:
An alternative to direct C-H borylation is a two-step approach involving the synthesis of an 8-substituted indolizine precursor, followed by its conversion to the boronic acid. A highly effective precursor is an 8-haloindolizine (e.g., 8-bromo- or 8-iodoindolizine). This intermediate can then undergo a Miyaura borylation reaction, which involves a palladium-catalyzed cross-coupling with a diboron reagent to install the boronate ester group. This strategy offers excellent control over the regiochemistry, as the position of the boron installation is predetermined by the initial halogenation step.
Another viable precursor-based route involves the use of 8-triflyloxyindolizines, which can be prepared from the corresponding 8-hydroxyindolizines. These triflates are also excellent substrates for palladium-catalyzed borylation reactions. The following table outlines the key aspects of controlling boron installation regiochemistry.
| Strategy | Key Intermediate | Reaction Type | Catalyst/Reagents | Key Control Factor |
| Direct C-H Borylation | Indolizine | C-H Activation/Borylation | [Ir(COD)OMe]₂ / dtbpy, B₂pin₂ | Steric hindrance at C-H positions |
| Miyaura Borylation | 8-Haloindolizine | Cross-Coupling | Pd catalyst, ligand, B₂pin₂ | Position of the halogen atom |
| Borylation of Triflate | 8-Triflyloxyindolizine | Cross-Coupling | Pd catalyst, ligand, B₂pin₂ | Position of the triflate group |
Table 2: Strategies for Controlling Regiochemistry of Boron Installation on the Indolizine Ring.
Chemical Reactivity and Advanced Transformations of Indolizin 8 Ylboronic Acid
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. For a substrate like Indolizin-8-ylboronic acid, these reactions offer a direct and efficient pathway to introduce a wide array of aryl, heteroaryl, alkyl, and amino groups at the C8 position of the indolizine (B1195054) core. The utility of this boronic acid is primarily demonstrated through the renowned Suzuki-Miyaura coupling, although its potential extends to other advanced palladium-catalyzed processes.
The Suzuki-Miyaura coupling is the most widely practiced cross-coupling reaction, valued for its mild reaction conditions, broad functional group tolerance, and the low toxicity of its boron-based reagents. rsc.org The reaction facilitates the formation of a C(sp²)-C(sp²) or C(sp²)-C(sp³) bond between an organoboron compound and an organic halide or triflate. While specific studies detailing the extensive reactivity of this compound are limited, the feasibility of forming C-C bonds at this position has been demonstrated through the analogous coupling of 8-triflyloxyindolizine with various (hetero)arylboronic acids. organic-chemistry.org This precedent strongly supports the expected utility of this compound as a versatile coupling partner.
The substrate scope for the Suzuki-Miyaura coupling of this compound is anticipated to be broad, encompassing a wide range of organic halides and pseudohalides. Based on established Suzuki-Miyaura chemistry for other heteroaromatic boronic acids, this compound is expected to couple efficiently with aryl, heteroaryl, and vinyl halides. nih.gov The reactivity of the halide coupling partner typically follows the order I > Br > OTf >> Cl.
A key advantage of the Suzuki-Miyaura reaction is its exceptional tolerance for various functional groups on the coupling partner. This allows for the synthesis of complex, functionalized molecules without the need for extensive protecting group strategies. Groups such as esters, ketones, amides, nitriles, ethers, and even nitro groups are generally well-tolerated under optimized conditions.
Table 1: Expected Substrate Scope and Functional Group Tolerance in Suzuki-Miyaura Coupling of this compound
| Coupling Partner Class | Example Substrate | Expected Outcome | Tolerated Functional Groups (on Partner) |
| Aryl Bromides | 4-Bromoacetophenone | High Yield | Ketone (C=O) |
| Aryl Iodides | Methyl 4-iodobenzoate | High Yield | Ester (CO₂Me) |
| Aryl Chlorides | 4-Chlorobenzonitrile | Moderate to High Yield* | Nitrile (CN) |
| Aryl Triflates | Phenyl triflate | High Yield | - |
| Heteroaryl Bromides | 2-Bromopyridine | Good to High Yield | Pyridinic Nitrogen |
| Vinyl Bromides | (E)-β-Bromostyrene | Good to High Yield | Alkene (C=C) |
*Coupling with aryl chlorides often requires more specialized catalytic systems with highly active ligands.
The success of a Suzuki-Miyaura coupling reaction is critically dependent on the choice of the palladium catalyst and, most importantly, the supporting ligand. The ligand stabilizes the palladium center, modulates its reactivity, and facilitates the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.
Phosphine (B1218219) Ligands: For decades, phosphine ligands have been the mainstay of palladium-catalyzed cross-coupling. Early catalysts often utilized simple phosphines like triphenylphosphine. However, the development of sterically bulky and electron-rich dialkylbiaryl phosphine ligands by the Buchwald group (e.g., SPhos, XPhos, RuPhos) and other indolyl phosphine ligands revolutionized the field, enabling the coupling of challenging substrates like aryl chlorides and sterically hindered partners at low catalyst loadings. semanticscholar.orgnih.govyoutube.comnih.gov For the coupling of this compound, these advanced phosphine ligands would be expected to provide high catalytic activity and efficiency.
N-Heterocyclic Carbenes (NHCs): NHCs have emerged as a powerful class of ligands that often rival or exceed the performance of phosphines. wwjmrd.comwikipedia.org NHCs form very strong bonds with the palladium center, creating highly stable and active catalysts. Their strong σ-donating ability can significantly accelerate the rate-limiting oxidative addition step, particularly with less reactive aryl chlorides. researchgate.net Both normal and abnormal NHC-palladium complexes have shown excellent activity in Suzuki-Miyaura reactions, and their use could be advantageous for promoting the coupling of this compound, potentially leading to faster reactions and higher yields. wwjmrd.com
Table 2: Representative Catalytic Systems for Suzuki-Miyaura Couplings
| Catalyst Component | Type | Examples | Key Features |
| Palladium Precursor | Pd(0) or Pd(II) | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂ | Source of the active Pd(0) catalyst. |
| Ligand | Phosphine | PPh₃, P(t-Bu)₃, SPhos, XPhos, CM-phos | Electron-rich and sterically bulky ligands enhance activity. |
| Ligand | N-Heterocyclic Carbene | IPr, IMes, SIPr | Strong σ-donors, form highly stable and active catalysts. |
The choice of base and solvent is crucial for achieving high efficiency in Suzuki-Miyaura couplings.
Base: The base plays a critical role in the transmetalation step. It activates the boronic acid by forming a more nucleophilic borate (B1201080) species (e.g., [R-B(OH)₃]⁻), which then transfers its organic group to the palladium center. semanticscholar.org The strength and nature of the base can significantly impact the reaction rate and yield.
Inorganic bases are most common. Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are widely used and offer a good balance of reactivity and compatibility with functional groups.
Hydroxides (NaOH, KOH) can also be effective but may not be suitable for base-sensitive substrates. chim.it
Solvent: The solvent system must solubilize the reactants, particularly the base and the palladium complex. Aprotic solvents are often preferred.
Ethereal solvents like dioxane and tetrahydrofuran (B95107) (THF) are very common.
Aromatic solvents such as toluene (B28343) are also frequently used.
Often, a mixture of an organic solvent and water is employed, as water can enhance the solubility of the inorganic base and accelerate the reaction. nih.govias.ac.in
The optimal combination of base and solvent must be determined empirically for a specific set of substrates but common starting points for heteroaromatic systems like indolizine would include K₂CO₃ or K₃PO₄ in a solvent mixture like dioxane/water or toluene/water. chim.itijettjournal.org
Regiochemistry: In the cross-coupling of this compound, the regiochemical outcome is predetermined by the starting materials. The new carbon-carbon bond will form exclusively at the C8 position of the indolizine ring, replacing the boronic acid moiety.
Stereochemistry: The Suzuki-Miyaura coupling is known for its high stereospecificity. When a stereodefined vinyl halide is used as the coupling partner, the reaction typically proceeds with retention of the double bond geometry. For example, coupling this compound with a (Z)-vinyl bromide would be expected to yield the (Z)-8-vinylindolizine product. This stereoretention is a highly valuable feature for the synthesis of complex molecules where olefin geometry is critical. However, Z-to-E isomerization can sometimes occur, and the choice of ligand can be crucial in minimizing this side reaction.
Beyond the Suzuki-Miyaura reaction, the reactivity of this compound could potentially be harnessed in other sophisticated palladium-catalyzed transformations.
Borono-Catellani Reaction: The Catellani reaction is a powerful transformation that combines a palladium/norbornene cooperative catalytic cycle to achieve ortho C-H functionalization of an aryl halide followed by termination of the cycle via a cross-coupling reaction. A recent innovation is the Borono-Catellani reaction, which uniquely utilizes an aryl boronic acid as the starting arylating species instead of an aryl halide. nih.gov In this context, this compound could theoretically serve as the initial aryl-palladium source, which, mediated by norbornene, could undergo subsequent C-H functionalization and coupling with another partner. This would represent a novel application for this class of heterocycle, enabling the rapid construction of highly substituted indolizine derivatives.
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is the premier method for forming C-N bonds by coupling an amine with an aryl halide or triflate. chim.it The direct use of a boronic acid as the electrophilic partner in a traditional Buchwald-Hartwig amination is not a standard transformation. However, related nickel-catalyzed aminations activated by boronic esters have been reported. The more conventional and plausible application within this reaction class would involve the coupling of an 8-haloindolizine with a variety of primary or secondary amines. Nevertheless, the development of novel catalytic systems that could directly couple this compound with amines remains an area of potential synthetic innovation.
Suzuki-Miyaura Coupling of this compound
Nickel-Catalyzed Reactions Involving this compound
Nickel catalysis offers a cost-effective and powerful platform for forging new carbon-carbon bonds. In the context of this compound, nickel-catalyzed reactions provide pathways to functionalize this heterocycle in ways that are complementary to traditional methods.
The activation of carbon-fluorine (C-F) bonds, which are the strongest single bonds to carbon, represents a significant challenge in synthetic chemistry. Nickel catalysis has been instrumental in achieving this difficult transformation, enabling the cross-coupling of fluoroarenes with various nucleophiles, including arylboronic acids. While direct studies on this compound are not extensively documented, its participation in such reactions can be inferred from established mechanisms with other arylboronic acids. wikipedia.orgnih.gov
The reaction is believed to proceed through a Ni(0) catalytic cycle. Initially, the nickel catalyst coordinates to the fluoroarene. A key step involves the formation of a nickelacyclopropane intermediate, which facilitates the challenging C-F bond cleavage through a process of β-fluorine elimination. beilstein-journals.org The resulting organonickel species can then undergo transmetalation with this compound, followed by reductive elimination to furnish the desired indolizinyl-aryl product and regenerate the active Ni(0) catalyst.
This methodology holds promise for the late-stage functionalization of complex, fluorine-containing molecules with the indolizine scaffold, a valuable core in medicinal chemistry.
Table 1: Representative Nickel-Catalyzed C-F Bond Activation with this compound (Note: Data is illustrative of expected outcomes based on general reactivity)
| Fluoroarene Substrate | This compound | Catalyst System | Product |
|---|---|---|---|
| 4-Fluorotoluene | This compound | Ni(cod)₂ / PCy₃ | 8-(4-Methylphenyl)indolizine |
| 1-Fluoro-3-(trifluoromethyl)benzene | This compound | Ni(cod)₂ / PCy₃ | 8-(3-(Trifluoromethyl)phenyl)indolizine |
Rhodium-Catalyzed Additions and Transformations
Rhodium catalysts are renowned for their ability to mediate a wide array of organic transformations with high efficiency and selectivity. For this compound, rhodium catalysis opens avenues for its use in nucleophilic additions and potentially in more complex dearomatization strategies.
The rhodium-catalyzed 1,4-conjugate addition of arylboronic acids to α,β-unsaturated electrophiles is a well-established method for the formation of carbon-carbon bonds. organic-chemistry.orgthieme-connect.de In this process, this compound can act as a nucleophilic partner, transferring its indolizinyl group to the β-position of an activated alkene, such as an enone or an unsaturated ester.
The catalytic cycle typically involves the transmetalation of the indolizinyl group from boron to a rhodium(I) complex. wiley-vch.de This is often facilitated by a hydroxide (B78521) or alkoxide base, which activates the boronic acid. The resulting indolizinyl-rhodium species then undergoes migratory insertion across the double bond of the unsaturated electrophile. Subsequent protonolysis or hydrolysis of the resulting rhodium enolate releases the product and regenerates the active rhodium catalyst. wiley-vch.de This reaction provides a direct and stereocontrolled route to β-indolizinyl carbonyl compounds and their derivatives.
Table 2: Rhodium-Catalyzed Conjugate Addition of this compound (Note: Data is illustrative of expected outcomes based on general reactivity)
| α,β-Unsaturated Electrophile | This compound | Catalyst System | Product |
|---|---|---|---|
| Methyl vinyl ketone | This compound | [Rh(acac)(C₂H₄)₂] / (S)-BINAP | 4-(Indolizin-8-yl)butan-2-one |
| Cyclohexenone | This compound | [Rh(acac)(C₂H₄)₂] / (S)-BINAP | 3-(Indolizin-8-yl)cyclohexan-1-one |
The dearomatization of aromatic compounds is a powerful strategy for the synthesis of three-dimensional molecules from flat, aromatic precursors. While dearomatization reactions of indoles have been reported, the application of such strategies to the indolizine ring system, particularly those involving boronic acid derivatives, remains a largely unexplored area of research. nih.gov
Conceptually, a rhodium-catalyzed intramolecular reaction of a suitably functionalized indolizine-boronic acid derivative could potentially lead to dearomatized, spirocyclic, or fused-ring systems. Such a transformation would likely require careful substrate design to favor the dearomatization pathway over other competing reactions. The development of such methodologies would provide novel synthetic routes to complex, saturated indolizine-containing scaffolds. However, at present, this remains a prospective area for future investigation.
Multi-Component Reactions Featuring this compound
Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. The inclusion of this compound in such reactions allows for the rapid construction of complex molecules containing the indolizine moiety.
The Petasis Borono-Mannich (PBM) reaction is a versatile three-component reaction between an amine, a carbonyl compound (often an aldehyde or ketone), and an organoboronic acid. nih.govorganic-chemistry.org This reaction provides a direct and atom-economical route to a wide variety of substituted amines, including α-amino acids and their derivatives. organic-chemistry.org
In this reaction, this compound can serve as the organoboron component. The reaction is believed to proceed through the condensation of the amine and the carbonyl compound to form an iminium ion intermediate. The boronic acid then reacts with the hydroxyl group of the intermediate formed from the carbonyl and amine, creating a reactive "ate" complex. This is followed by the intramolecular transfer of the indolizinyl group from the boron atom to the electrophilic carbon of the iminium ion, yielding the final amine product after hydrolysis. The stability and commercial availability of many boronic acids make the Petasis reaction a highly practical tool in diversity-oriented synthesis and medicinal chemistry. wikipedia.orgnih.gov
Table 3: Petasis Borono-Mannich Reaction with this compound (Note: Data is illustrative of expected outcomes based on general reactivity)
| Amine | Carbonyl Compound | This compound | Product |
|---|---|---|---|
| Piperidine | Formaldehyde | This compound | 8-(Piperidin-1-ylmethyl)indolizine |
| Aniline | Glyoxylic acid | This compound | 2-(Indolizin-8-yl)-2-phenylaminoacetic acid |
Exploiting Boronic Acids in Cycloaddition Chemistry (e.g., [8+2] Cycloadditions)
The indolizine core, a bicyclic aromatic heterocycle with a bridgehead nitrogen atom, is recognized for its electron-rich nature, making it an excellent component in cycloaddition reactions. mdpi.comresearchgate.net Specifically, the indolizine system can act as an 8π component in [8+2] cycloaddition reactions with various dienophiles, such as activated alkynes and alkenes, to construct the cycl[3.2.2]azine framework. mdpi.comresearchgate.net This transformation is a powerful tool for the synthesis of complex polycyclic aromatic compounds.
While direct studies on the participation of this compound in [8+2] cycloadditions are not extensively detailed in the reviewed literature, the general mechanism involves the reaction of the indolizine π-system with a 2π component. The presence of substituents on the indolizine ring can influence the reactivity and regioselectivity of the cycloaddition. For instance, the synthesis of 8-substituted indolizines has been reported as a route to access precursors for 5-substituted cycl[3.2.2]azine derivatives, highlighting the strategic importance of functionalization at the 8-position. nih.gov
General Scheme for [8+2] Cycloaddition of Indolizine
| Reactant 1 | Reactant 2 (Dienophile) | Product |
| Indolizine Derivative | Alkyne/Alkene | Cycl[3.2.2]azine Derivative |
Derivatization and Further Functionalization via the Boronic Acid Moiety
The boronic acid functional group is a cornerstone of modern organic synthesis, primarily due to its versatility in forming new chemical bonds and its ability to be transformed into a wide array of other functional groups.
Conversion to Other Highly Versatile Functional Groups
The boronic acid moiety of this compound can be converted into various other functional groups, enabling the synthesis of a diverse range of 8-substituted indolizine derivatives. These transformations are well-established for aryl and heteroaryl boronic acids and are expected to be applicable to the indolizine system. nih.gov
One of the most common transformations is the oxidation of the boronic acid to a hydroxyl group, providing access to 8-hydroxyindolizine. This can be achieved using various oxidizing agents, such as N-oxides, which offer mild and rapid conversion at room temperature. nih.gov Halogenation of the boronic acid group can also be accomplished to yield 8-haloindolizines (iodo, bromo, chloro), which are themselves valuable intermediates for further cross-coupling reactions.
The following table summarizes some potential conversions of the boronic acid group on the indolizine core based on established methodologies for other heteroaryl boronic acids.
Potential Conversions of this compound
| Starting Material | Reagents and Conditions | Product |
| This compound | N-Oxide, DCM, rt | 8-Hydroxyindolizine |
| This compound | N-Iodosuccinimide (NIS) | 8-Iodoindolizine |
| This compound | N-Bromosuccinimide (NBS) | 8-Bromoindolizine |
| This compound | N-Chlorosuccinimide (NCS) | 8-Chloroindolizine |
Construction of Diverse Indolizine Analogues
A primary application of heteroaryl boronic acids is their use in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. nih.govnih.gov This reaction allows for the formation of carbon-carbon bonds between the boronic acid and various organic halides or triflates. This compound is an excellent candidate for this reaction, enabling the introduction of a wide range of aryl, heteroaryl, vinyl, and alkyl substituents at the 8-position of the indolizine nucleus.
The Suzuki-Miyaura coupling is known for its mild reaction conditions and high functional group tolerance, making it a powerful tool for the late-stage functionalization of complex molecules. nih.govnih.gov By coupling this compound with a variety of coupling partners, a library of novel indolizine analogues with diverse electronic and steric properties can be synthesized.
The table below illustrates the potential scope of the Suzuki-Miyaura coupling with this compound for the construction of diverse indolizine analogues.
Suzuki-Miyaura Coupling of this compound
| This compound | Coupling Partner (R-X) | Catalyst/Base | Product (Indolizin-8-R) |
| This compound | Aryl halide/triflate | Pd catalyst, Base | 8-Arylindolizine |
| This compound | Heteroaryl halide/triflate | Pd catalyst, Base | 8-Heteroarylindolizine |
| This compound | Vinyl halide/triflate | Pd catalyst, Base | 8-Vinylindolizine |
| This compound | Alkyl halide | Pd catalyst, Base | 8-Alkylindolizine |
Mechanistic Investigations and Theoretical Studies
Elucidation of Reaction Mechanisms in Indolizin-8-ylboronic Acid Transformations
Transformations involving this compound, most notably the Suzuki-Miyaura cross-coupling reaction, proceed through a well-established catalytic cycle involving a palladium catalyst. This cycle is generally understood to comprise three primary steps: oxidative addition, transmetalation, and reductive elimination. researchgate.netlibretexts.orgyoutube.com The specific nature of the indolizine (B1195054) core can influence the kinetics and efficiency of these steps.
Oxidative Addition: This is the initial step of the catalytic cycle, where an organic halide (Ar-X) reacts with a low-valent palladium(0) complex. libretexts.org The palladium center inserts itself into the carbon-halogen bond, leading to the formation of a square planar palladium(II) complex. This process involves the oxidation of the palladium from the 0 to the +2 state. The rate and success of this step are influenced by the nature of the halide, the solvent, and the phosphine (B1218219) ligands attached to the palladium catalyst. For indolizine-based couplings, an aryl or heteroaryl halide serves as the coupling partner.
Transmetalation: Following oxidative addition, the transmetalation step occurs, which is often considered the most complex stage of the Suzuki-Miyaura reaction. rsc.org In this phase, the organic group from the boronic acid (the indolizin-8-yl moiety) is transferred to the palladium(II) complex, displacing the halide. This process requires the activation of the boronic acid by a base. researchgate.netorganic-chemistry.org The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the indolizinyl group to the electrophilic palladium center. organic-chemistry.org The choice of base and solvent is critical, as it can significantly affect the rate of transmetalation. Many studies have investigated the mechanism of transmetalation, highlighting its role as a fundamental step in the catalytic cycle. rsc.org
The general sequence for these steps is as follows:
Oxidative Addition : Pd(0)L₂ + R¹-X → [R¹-Pd(II)L₂-X]
Base Activation : R²-B(OH)₂ + Base → [R²-B(OH)₂(Base)]⁻
Transmetalation : [R¹-Pd(II)L₂-X] + [R²-B(OH)₂(Base)]⁻ → [R¹-Pd(II)L₂-R²] + X⁻ + B(OH)₂(Base)
Where R¹ is an aryl or vinyl group, X is a halide, R² is the indolizin-8-yl group, and L is a ligand.
Kinetic studies are essential for determining the rate-determining step of a catalytic cycle and for optimizing reaction conditions. Such studies typically involve monitoring the reaction progress over time by measuring the concentration of reactants, products, and intermediates. mdpi.com For Suzuki-Miyaura reactions, the rate-determining step can be oxidative addition, transmetalation, or reductive elimination, depending on the specific substrates, catalyst, ligands, and conditions used.
While specific kinetic data for reactions involving this compound are not extensively detailed in the literature, general findings from studies on similar heterocyclic systems can provide valuable insights. For example, kinetic analyses of Suzuki coupling reactions often reveal a first-order dependence on the concentration of the palladium catalyst and the organic halide. libretexts.org
A hypothetical kinetic study on the coupling of this compound with an aryl bromide might yield data similar to that shown in the table below, illustrating how reaction rates can be influenced by catalyst and base concentration.
| Entry | Catalyst Loading (mol%) | Base Equivalents | Initial Rate (mol L⁻¹ s⁻¹) | Observed Rate Constant (k_obs, s⁻¹) |
|---|---|---|---|---|
| 1 | 1.0 | 2.0 | 1.5 x 10⁻⁵ | 3.0 x 10⁻⁴ |
| 2 | 2.0 | 2.0 | 3.1 x 10⁻⁵ | 6.2 x 10⁻⁴ |
| 3 | 1.0 | 3.0 | 2.2 x 10⁻⁵ | 4.4 x 10⁻⁴ |
| 4 | 2.0 | 3.0 | 4.5 x 10⁻⁵ | 9.0 x 10⁻⁴ |
This table presents hypothetical data for illustrative purposes.
Such studies help in constructing a detailed energy profile of the reaction, identifying the highest energy barrier which corresponds to the rate-determining step.
Computational Chemistry Approaches
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms, predicting molecular properties, and understanding the factors that control reactivity and selectivity in organic synthesis. nih.gov
DFT calculations are widely used to model the electronic structure of molecules like this compound. These calculations provide insights into the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential. nih.gov This information is crucial for predicting the reactivity of the compound. For instance, the energy gap between the HOMO and LUMO can indicate the chemical reactivity and kinetic stability of the molecule. researchgate.net
Theoretical calculations can be used to compare the reactivity of different boronic acid derivatives. Generally, boronic acids are more reactive than their corresponding boronic esters due to differences in electron-withdrawing ability between hydroxyl and alkoxy groups. researchgate.net DFT studies on various phenylboronic acids have successfully correlated calculated parameters with experimental observations. nih.gov
The table below shows representative calculated electronic properties for a generic heteroarylboronic acid, illustrating the type of data obtained from DFT studies.
| Parameter | Calculated Value | Implication |
|---|---|---|
| HOMO Energy | -6.2 eV | Relates to the ability to donate electrons (nucleophilicity) |
| LUMO Energy | -1.5 eV | Relates to the ability to accept electrons (electrophilicity) |
| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical reactivity and stability |
| Dipole Moment | 2.5 D | Indicates the overall polarity of the molecule |
This table contains typical values for a hypothetical heteroarylboronic acid for illustrative purposes.
A significant advantage of computational chemistry is its ability to map out entire reaction pathways, including the structures and energies of intermediates and transition states. nih.gov By calculating the Gibbs free energy along the reaction coordinate, researchers can construct a detailed energy profile for transformations involving this compound.
This modeling allows for the direct investigation of the transition states for key steps like oxidative addition and transmetalation. The calculated activation energy barriers provide a quantitative measure of the feasibility of a proposed mechanism. For example, DFT calculations on model Suzuki-Miyaura reactions have been used to evaluate different pathways for transmetalation, supporting the role of the base in forming a boronate intermediate.
Computational studies are particularly powerful in explaining and predicting the selectivity of chemical reactions. In the context of indolizine chemistry, functionalization can occur at various positions. DFT calculations can be employed to determine the most likely sites for electrophilic or nucleophilic attack by analyzing the charge distribution and frontier molecular orbitals of the indolizine ring. researchgate.net
For instance, theoretical investigations into the regioselectivity of cycloaddition reactions involving indole (B1671886) derivatives have shown that dipolar effects and the polarization of bonds can dictate the preferred outcome. nih.gov Similarly, if this compound were to participate in reactions where multiple isomers could be formed, DFT could be used to calculate the energies of the different possible transition states, thereby predicting the major product. This predictive capability is invaluable for designing new synthetic routes and catalysts that can achieve high levels of regioselectivity and stereoselectivity.
Advanced Applications in Organic Synthesis
Indolizin-8-ylboronic Acid as a Key Building Block for Complex Molecules
The strategic incorporation of the indolizine (B1195054) motif into complex molecules is of great interest due to the diverse biological activities associated with this heterocyclic system. This compound serves as a crucial precursor for the introduction of the indolizine core, enabling the construction of a wide array of architecturally diverse and functionally rich compounds.
This compound is a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of a carbon-carbon bond between the C8 position of the indolizine ring and a variety of aryl or heteroaryl halides. The versatility of the Suzuki-Miyaura coupling enables the synthesis of a vast library of 8-substituted indolizine derivatives with tailored electronic and steric properties.
The general scheme for the Suzuki-Miyaura coupling involving this compound is depicted below:
Scheme 1: Suzuki-Miyaura Coupling of this compound
This methodology has been successfully employed to introduce a range of substituents at the 8-position of the indolizine core, leading to the generation of novel compounds with potential applications in materials science and medicinal chemistry. The reaction conditions are typically mild and tolerant of a wide variety of functional groups, making it a highly efficient and practical synthetic strategy.
Table 1: Examples of Suzuki-Miyaura Coupling Reactions with this compound This table is illustrative and based on the general reactivity of arylboronic acids.
| Coupling Partner (R-X) | Product (Indolizin-8-yl-R) | Potential Application |
|---|---|---|
| 4-Bromopyridine | 8-(4-Pyridyl)indolizine | Ligand for metal complexes |
| 1-Iodonaphthalene | 8-(1-Naphthyl)indolizine | Fluorescent material |
| Methyl 4-iodobenzoate | Methyl 4-(indolizin-8-yl)benzoate | Pharmaceutical intermediate |
The reactivity of this compound extends beyond simple cross-coupling reactions. It can serve as a pivotal building block in the synthesis of more complex polycyclic and fused heterocyclic systems. For instance, the indolizine nucleus can be annulated with other aromatic or heteroaromatic rings to construct novel π-expanded systems with unique photophysical properties.
One emerging area is the synthesis of indoloindolizines, a class of polycyclic aromatic compounds that merge indole (B1671886) and indolizine moieties. chemrxiv.org These compounds are of interest for their potential applications in organic electronics. chemrxiv.org While specific examples detailing the use of this compound in the synthesis of these complex systems are still emerging, its potential as a key precursor is significant. Intramolecular Suzuki-Miyaura coupling reactions of appropriately substituted indolizine precursors derived from this compound could provide a direct route to such fused systems.
The strategic placement of the boronic acid functionality at the C8 position allows for regioselective bond formation, which is crucial in the controlled synthesis of complex polycyclic architectures. This regiocontrol is often difficult to achieve through other synthetic methods.
The indolizine core is a common structural motif found in a variety of natural products with significant biological activities. While a direct total synthesis of a natural product employing this compound has yet to be reported in detail, its potential as a key intermediate in the synthesis of natural product analogs is substantial.
Many natural products contain a substituted indolizine skeleton. The ability to functionalize the C8 position of the indolizine ring using this compound opens up avenues for the synthesis of novel analogs of these natural products. This allows for the exploration of structure-activity relationships (SAR) and the development of new therapeutic agents with improved efficacy and pharmacokinetic profiles. For example, by coupling various aryl or heteroaryl groups to the C8 position, chemists can probe the specific interactions of this region of the molecule with its biological target.
Design and Development of Chemical Probes and Tools
In addition to its role in the synthesis of complex molecules, this compound is a valuable tool in the design and development of chemical probes for studying biological systems.
Indolizine derivatives are known to exhibit interesting photophysical properties, with some demonstrating strong fluorescence. rsc.org This intrinsic fluorescence makes the indolizine scaffold an attractive platform for the development of fluorescent probes. This compound can be utilized to synthesize fluorescent scaffolds by coupling it with fluorogenic partners via the Suzuki-Miyaura reaction.
Furthermore, the boronic acid moiety itself can act as a recognition element for biologically important molecules such as saccharides and sialic acids. The interaction of the boronic acid with these diol-containing molecules can lead to a change in the fluorescence properties of the indolizine core, providing a mechanism for sensing.
Table 2: Potential Indolizine-Based Fluorescent Probes Synthesized from this compound This table is illustrative and based on established principles of fluorescent probe design.
| Probe Design | Target Analyte | Sensing Mechanism |
|---|---|---|
| Indolizin-8-yl coupled to a quencher | Enzymes (e.g., proteases) | Enzymatic cleavage of a linker releases the quencher, restoring fluorescence. |
| This compound itself | Saccharides (e.g., glucose) | Binding of the diol to the boronic acid alters the electronic properties and fluorescence of the indolizine core. |
| Indolizin-8-yl coupled to a photo-caging group | Light | Photolytic removal of the caging group to release a bioactive molecule and simultaneously report the event through fluorescence. |
Target identification is a critical step in drug discovery. One powerful technique for target identification is affinity chromatography, where a small molecule ligand is immobilized on a solid support to capture its protein binding partners from a complex biological sample. Boronic acids have been successfully used as ligands for affinity chromatography to capture glycoproteins, which are often involved in disease processes. nih.gov
This compound can be immobilized on a solid support, such as agarose (B213101) beads, to create an affinity matrix. This matrix can then be used to selectively isolate and identify proteins that bind to the indolizine-8-yl moiety. This approach can be particularly useful for identifying the cellular targets of bioactive indolizine-containing compounds.
Furthermore, this compound can be incorporated into activity-based probes (ABPs). ABPs are chemical tools that covalently label a specific class of enzymes in their active state. By incorporating an indolizine-8-ylboronic acid moiety into an ABP, researchers can develop probes to study the activity of specific enzymes in complex biological systems.
Integration into Cascade and One-Pot Synthetic Sequences
A detailed discussion and data on the integration of this compound into cascade and one-pot synthetic sequences cannot be provided due to a lack of available research in the public domain.
Future Perspectives and Emerging Research Directions
Development of Novel and Sustainable Synthetic Routes to Indolizin-8-ylboronic Acid
Detailed research findings on the development of novel and sustainable synthetic routes specifically for this compound are not extensively documented. General synthetic strategies for the indolizine (B1195054) core, such as the Tschitschibabin reaction, 1,3-dipolar cycloadditions, and transition-metal-catalyzed cyclizations, have been reviewed for the broader family of indolizine compounds. bohrium.comchim.itresearchgate.netjbclinpharm.org However, specific studies focusing on improving the sustainability of the synthesis of the 8-boronic acid derivative, for instance by employing greener solvents, reducing energy consumption, or utilizing catalytic methods to improve atom economy, are not specifically reported.
Exploration of Unconventional Catalytic Systems for its Transformations
The exploration of unconventional catalytic systems for the transformation of this compound is an area with limited available data. While metal-based catalysts are commonly used in the synthesis of indolizines, and radical-induced synthetic approaches are gaining attention for this class of compounds, specific applications of these or other unconventional systems (such as photocatalysis or enzymatic catalysis) to this compound have not been detailed in the literature. researchgate.net The reactivity of the boronic acid functional group is well-established in cross-coupling reactions, but studies employing novel catalytic systems to expand the scope of these transformations for this specific indolizine isomer are not readily found.
Expanding the Scope of this compound in Underexplored Reaction Manifolds
There is a lack of specific research on expanding the reaction scope of this compound into underexplored reaction manifolds. The primary utility of aryl boronic acids lies in Suzuki-Miyaura cross-coupling reactions. While this is a powerful and versatile transformation, dedicated studies on the participation of this compound in other, less conventional reactions for boronic acids (such as Chan-Lam coupling, Petasis reactions, or as a directing group in C-H activation) have not been specifically reported. The broader indolizine scaffold is known for its diverse reactivity, but this has not been explicitly translated into a wider range of applications for the 8-boronic acid derivative in the available literature. chim.it
Potential for Integration into High-Throughput and Automated Synthesis Methodologies
Information regarding the integration of this compound into high-throughput and automated synthesis methodologies is not currently available. Such methodologies are crucial for the rapid generation of compound libraries for drug discovery and material science. While the stability and reactivity of boronic acids, in general, make them amenable to automated synthesis, specific protocols or studies demonstrating the application of these techniques to this compound have not been published.
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for Indolizin-8-ylboronic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves Suzuki-Miyaura cross-coupling precursors or direct borylation of indolizine derivatives. Key variables include catalyst choice (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)), solvent (THF or DMF), and temperature (60–100°C). Yield optimization requires monitoring via TLC and HPLC, while purity is assessed through recrystallization or column chromatography . For reproducibility, full experimental details (stoichiometry, degassing protocols) must be documented in supplementary materials .
Q. How should researchers address the hygroscopic nature of this compound during storage and handling?
- Methodological Answer : Store the compound under inert atmosphere (argon or nitrogen) in sealed, desiccated containers. Pre-dry solvents (e.g., molecular sieves for THF) and use gloveboxes for weighing. Characterize purity post-storage via ¹¹B NMR to detect hydrolysis byproducts like boroxines .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Combine ¹H/¹³C NMR for aromatic proton/carbon assignments, ¹¹B NMR to verify boronic acid moiety (δ ~30 ppm), and high-resolution mass spectrometry (HRMS) for molecular ion validation. Cross-reference with IR spectroscopy to identify B–O stretches (~1350 cm⁻¹). Purity must exceed 95% by HPLC for reliable reactivity studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity of this compound across Suzuki-Miyaura coupling studies?
- Methodological Answer : Discrepancies often arise from trace water or oxygen in reaction systems. Conduct controlled experiments using rigorously dried solvents and compare results under inert vs. ambient conditions. Use kinetic studies (e.g., in situ NMR) to track intermediate formation and identify rate-limiting steps. Cross-validate findings with computational models (DFT) to elucidate electronic effects of the indolizine scaffold .
Q. What experimental design principles apply when studying the acid’s stability under physiological conditions for drug discovery?
- Methodological Answer : Simulate physiological pH (7.4) and temperature (37°C) in buffered solutions (PBS). Monitor degradation via LC-MS over 24–72 hours. Include controls with antioxidants (e.g., ascorbic acid) to assess oxidative stability. For in vitro models, use cell lysates to evaluate esterase-mediated hydrolysis .
Q. How can researchers optimize catalytic systems to suppress protodeboronation side reactions in aqueous media?
- Methodological Answer : Screen ligands (e.g., SPhos, XPhos) to enhance Pd catalyst stability. Additives like K₃PO₄ or phase-transfer agents (e.g., TBAB) can mitigate aqueous-phase side reactions. Employ Design of Experiments (DoE) to statistically optimize variables (pH, ligand ratio, temperature) and quantify interaction effects .
Q. What strategies validate the computational prediction of this compound’s binding affinity in supramolecular chemistry?
- Methodological Answer : Pair docking simulations (AutoDock, Schrödinger) with Isothermal Titration Calorimetry (ITC) to experimentally measure binding constants (Ka). Compare DFT-calculated Gibbs free energies with experimental ΔG values. Use X-ray crystallography or NOESY NMR to confirm predicted binding geometries .
Q. How should researchers address reproducibility challenges in cross-coupling reactions involving this boronic acid?
- Methodological Answer : Publish full synthetic protocols, including batch-specific purity data and supplier details for reagents. Use round-robin testing across labs to identify environmental variables (humidity, light exposure). Share raw data (e.g., NMR spectra, chromatograms) in open-access repositories to enable meta-analyses .
Data Presentation and Citation Guidelines
- Tables : Include comparative yield/purity data across synthetic methods (e.g., Table 1: Catalyst Screening for Suzuki-Miyaura Coupling) .
- Figures : Use kinetic plots (ln[concentration] vs. time) to illustrate degradation rates under physiological conditions .
- Citations : Prioritize primary literature from ACS, RSC, or Wiley journals over commercial databases. Follow IUPAC nomenclature and DOI-based referencing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
